molecular formula C6H8ClN3O2S B1351632 2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 876710-55-3

2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B1351632
CAS No.: 876710-55-3
M. Wt: 221.67 g/mol
InChI Key: UWKDIFIAKMCRHR-UHFFFAOYSA-N
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Description

2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C6H8ClN3O2S and its molecular weight is 221.67 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Potential of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives, including compounds with structural similarities to 2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide, are known for their wide-ranging pharmacological activities. This class of compounds exhibits significant anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities. The presence of the toxophoric N2C2S moiety in these compounds is believed to contribute to their extensive pharmacological properties. Research efforts have been directed toward synthesizing 1,3,4-thiadiazole derivatives that combine different molecules to yield compounds with promising biological profiles (Mishra et al., 2015).

Role in Biological Systems and Environmental Impact

The environmental presence and impact of chemicals with structural similarities to this compound, particularly those with estrogenic activity like methoxychlor, have been studied. Methoxychlor, a pesticide, undergoes metabolic transformation to produce estrogenic derivatives. Its effects on fertility, early pregnancy, in utero development, and adult male social behavior highlight the potential endocrine-disrupting capabilities of similar compounds. Understanding the metabolism and environmental fate of such compounds is crucial for assessing their potential hazards (Cummings, 1997).

Synthetic and Structural Analysis

The synthetic pathways and structural properties of thiadiazole derivatives, including those structurally related to this compound, have been explored to understand their biological activities better. For example, the synthesis of 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones from chloral and substituted anilines demonstrates the versatility and reactivity of thiadiazole and related compounds. These synthetic routes provide insight into the potential modifications and applications of thiadiazole derivatives in medicinal chemistry (Issac & Tierney, 1996).

Properties

IUPAC Name

2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O2S/c1-12-3-5-9-10-6(13-5)8-4(11)2-7/h2-3H2,1H3,(H,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKDIFIAKMCRHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(S1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390113
Record name 2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876710-55-3
Record name 2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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